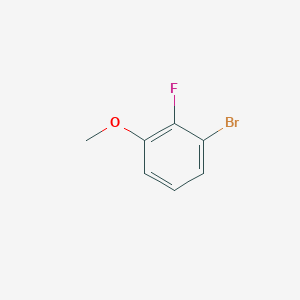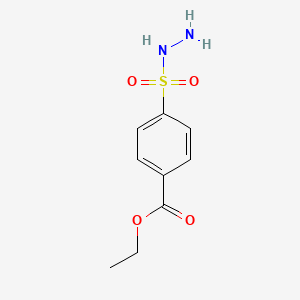
6-Brom-2-Hydroxychinolin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated hydroxyquinolines has been described in several studies. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was synthesized for carboxylic acids, showing greater efficiency than other photolabile groups and potential for in vivo applications due to its solubility and low fluorescence . Another study reported the synthesis of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes, which were characterized and tested for catalytic activity in Suzuki coupling reactions . Additionally, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides involved bromination steps, providing insights into the reactivity of such compounds .
Molecular Structure Analysis
The molecular structures of brominated hydroxyquinolines have been analyzed using various techniques. In the case of the cyclopalladated complexes, elemental analysis, IR, NMR, and single-crystal X-ray diffraction were employed to characterize the compounds . These techniques are crucial for confirming the molecular structure and understanding the electronic and spatial configuration of the molecules, which can influence their reactivity and biological activity.
Chemical Reactions Analysis
Brominated hydroxyquinolines participate in a variety of chemical reactions. The study of 4-hydroxy-2-quinolones revealed that bromination can lead to halocyclization, forming oxazoloquinoline derivatives, or result in the formation of bromine complexes depending on the reaction conditions . These reactions are significant as they can lead to the formation of new compounds with potential pharmacological properties. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid also involved a nucleophilic halogen exchange, demonstrating the versatility of brominated quinolines in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated hydroxyquinolines are influenced by their molecular structure. For example, the increased solubility and low fluorescence of BHQ make it suitable as a caging group for biological studies . The reactivity of these compounds in halogenation reactions, as well as their ability to form stable complexes with bromine, are also notable properties that can be exploited in chemical synthesis and drug development .
Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
Chinolinderivate wurden ausgiebig auf ihre antimalariellen Eigenschaften untersucht . Das Chinolinsystem ist in vielen Verbindungen vorhanden, die eine breite Palette biologischer Aktivitäten aufweisen, darunter antimalarielle Aktivität .
Antitumoraktivität
Es ist bekannt, dass Chinolinderivate auch Antitumoreigenschaften besitzen . Sie wurden bei der Entwicklung neuer Therapeutika zur Krebsbehandlung eingesetzt .
Antibakterielle Aktivität
Chinolinderivate haben eine signifikante antibakterielle Aktivität gezeigt . So wurden beispielsweise 3-Benzyl-6-brom-2-methoxy-Chinolinderivate als wirksam gegen den Mycobacterium tuberculosis H37Rv-Stamm gefunden .
Antifungalaktivität
Es wurde festgestellt, dass Chinolinverbindungen antifungale Eigenschaften besitzen . Sie wurden bei der Entwicklung neuer Antimykotika eingesetzt .
Entzündungshemmende und analgetische Aktivitäten
Es wurde festgestellt, dass Chinolinderivate entzündungshemmende und analgetische Aktivitäten besitzen . Sie wurden bei der Entwicklung neuer Medikamente zur Behandlung von Entzündungen und Schmerzen eingesetzt .
Herz-Kreislauf-Aktivität
Chinolinverbindungen wurden auf ihre kardiovaskulären Wirkungen untersucht . Sie wurden bei der Entwicklung neuer Medikamente zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt .
Antivirale Aktivität
Chinolinderivate haben antivirale Eigenschaften gezeigt . Sie wurden bei der Entwicklung neuer antiviraler Medikamente eingesetzt .
Weitere pharmakologische Aktivitäten
Es wurde festgestellt, dass Chinolinderivate eine Vielzahl anderer pharmakologischer Aktivitäten besitzen, darunter Antikonvulsiva, Kardiotonika, Hypoglykämika und andere verschiedene Aktivitäten .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline compounds, in general, have been found to interact with a variety of biological targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, including nucleophilic substitution .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their versatile applications in industrial and synthetic organic chemistry .
Pharmacokinetics
It is known that quinoline compounds generally have high gi absorption and are bbb permeant .
Result of Action
Quinoline compounds are known for their wide range of biological and pharmaceutical activities .
Action Environment
It is known that environmental factors can significantly influence the action of quinoline compounds .
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXWRUKYZZMQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603127 |
Source


|
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99465-06-2 |
Source


|
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

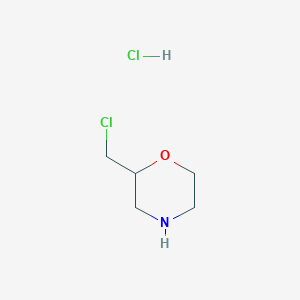
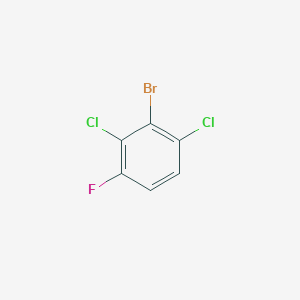
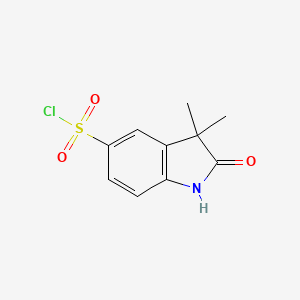
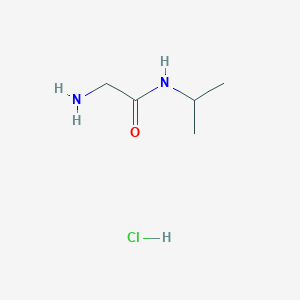
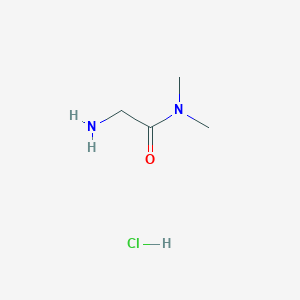
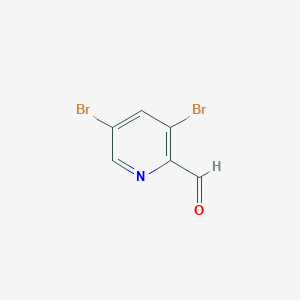
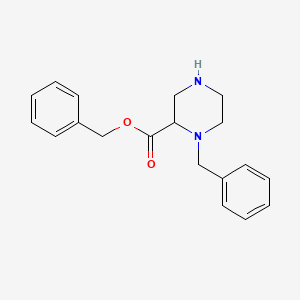
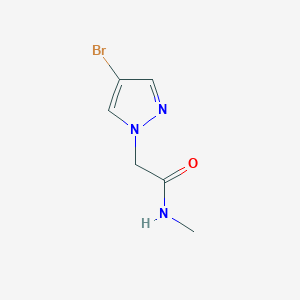

![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)
![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)
